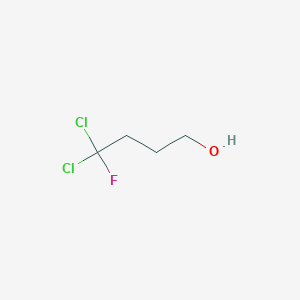

4,4-Dichloro-4-fluorobutan-1-ol

Description

Significance of Polyhalogenated Organic Compounds in Synthetic Methodology

Polyhalogenated organic compounds, which are molecules containing multiple halogen atoms (fluorine, chlorine, bromine, or iodine), are of significant interest in synthetic chemistry. The presence of multiple halogens can dramatically alter the physical and chemical properties of a molecule, including its reactivity, lipophilicity, and metabolic stability. These compounds often serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific combination and position of the halogen atoms can provide chemists with fine control over subsequent chemical transformations.

Contextualizing Halogenated Butanol Derivatives in Advanced Chemical Synthesis

Halogenated butanol derivatives are a subclass of polyhalogenated compounds that have found utility in various synthetic applications. The four-carbon chain of butanol provides a flexible scaffold that can be functionalized in numerous ways. The introduction of halogens can facilitate a range of reactions, such as nucleophilic substitutions, eliminations, and organometallic coupling reactions. For instance, fluorinated butanols are often explored for their potential to introduce fluorine into bioactive molecules, a strategy frequently employed in medicinal chemistry to enhance a drug's efficacy and pharmacokinetic profile. Similarly, chlorinated and brominated butanols can serve as precursors to a variety of other functional groups.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dichloro-4-fluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2FO/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFLURGUVSLVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(Cl)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,4 Dichloro 4 Fluorobutan 1 Ol

Strategic Approaches for Introducing Multiple Halogen Atoms

The primary challenge in synthesizing 4,4-dichloro-4-fluorobutan-1-ol lies in the precise installation of two chlorine atoms and one fluorine atom at the C4 position of a butanol scaffold. This requires a careful selection of reagents and reaction conditions to control the regioselectivity of the halogenation steps.

Regioselective Dichlorination and Monofluorination Protocols

The introduction of two chlorine atoms and one fluorine atom at a single carbon atom is a non-trivial synthetic transformation. A plausible approach would involve the initial formation of a suitable precursor that can undergo subsequent halogenation. One such strategy could start from a precursor like 4,4-difluoro-4-chlorobutanal.

Recent advancements in C-H bond activation offer a powerful tool for direct and regioselective chlorination. nih.gov Directing groups can be employed to guide the chlorination to a specific site on the molecule. nih.gov While direct C-H dichlorination at an aliphatic position is challenging, a stepwise approach is more feasible.

A potential synthetic route could involve the following conceptual steps:

Preparation of a suitable precursor: A starting material such as γ-butyrolactone could be used.

Introduction of the gem-dichloro functionality: This could be achieved through various methods, such as the reaction of a ketone with phosphorus pentachloride or via a Pummerer rearrangement of a sulfoxide (B87167) followed by chlorination.

Selective monofluorination: The replacement of one of the chlorine atoms with fluorine could be accomplished using a nucleophilic fluorinating agent like silver(I) fluoride (B91410) or a milder reagent such as potassium fluoride with a phase-transfer catalyst. The relative reactivity of the C-Cl bonds would be a critical factor in achieving monofluorination.

Alternatively, a building block approach could be employed, where a pre-halogenated three-carbon unit is coupled with a one-carbon unit.

Hydroxylation Pathways for Butane (B89635) Scaffolds

Once the 4,4-dichloro-4-fluorobutyl framework is established, the introduction of the hydroxyl group at the C1 position is the final key step. If the synthesis starts from a precursor that already contains a protected hydroxyl group, a simple deprotection step would be required.

However, if the synthesis starts from a non-hydroxylated butane derivative, several hydroxylation methods could be considered. For instance, if the precursor is a terminal alkene, hydroboration-oxidation would be a standard method to install the primary alcohol with anti-Markovnikov selectivity.

Another approach could involve the reduction of a corresponding carboxylic acid or ester derivative. For example, if 4,4-dichloro-4-fluorobutanoic acid could be synthesized, its reduction using reagents like lithium aluminum hydride or borane (B79455) would yield the desired this compound. A patent for the synthesis of 4,4,4-trifluoro-1-butanol (B1295206) describes the reduction of 4,4,4-trifluorobutyric acid derivatives. google.com

Chiral Synthesis of Enantiomerically Pure this compound

The C4 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires the use of asymmetric synthesis techniques.

Asymmetric Catalysis in Halogenated Alcohol Synthesis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. nih.govru.nlnih.gov In the context of this compound, a key step that could be rendered asymmetric is the reduction of a prochiral ketone precursor, such as 4,4-dichloro-4-fluoro-1-(some protecting group)-butan-2-one.

The asymmetric reduction of ketones to chiral alcohols can be achieved with high enantioselectivity using chiral catalysts. ru.nl These catalysts, often based on transition metals like ruthenium, rhodium, or iridium, are complexed with chiral ligands. The choice of catalyst and ligand is crucial for achieving high enantiomeric excess (e.e.).

| Catalyst System | Substrate Type | Key Features |

| Chiral Phosphoric Acids | Aldehydes and Ketones | Mild reaction conditions, in situ generation of organozinc reagents. nih.gov |

| Ru-based Complexes | Ketones and Imines | Used in asymmetric transfer hydrogenation, often with chiral diamine or amino alcohol ligands. rsc.org |

| NHC-Catalyzed Umpolung | Imines | Can be used for the synthesis of atropisomers and could be adapted for chiral alcohol synthesis. acs.org |

| Dual Pd/Photoredox Catalysis | Vinyl Cyclic Carbonates | Allows for the creation of vicinal congested carbon centers. chemrxiv.org |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

An alternative to asymmetric catalysis is the use of chiral auxiliaries. numberanalytics.comresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. numberanalytics.comresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a suitable precursor. For example, a carboxylic acid derivative of the target molecule could be coupled with a chiral alcohol or amine to form a chiral ester or amide. Subsequent reactions, such as an alkylation or a reduction, would proceed diastereoselectively due to the steric influence of the chiral auxiliary.

| Chiral Auxiliary | Typical Application | Removal Conditions |

| Evans' Oxazolidinones | Alkylation, Aldol, Diels-Alder | LiAlH4, LiBH4, acid or base hydrolysis. researchgate.net |

| Pseudoephedrine | Alkylation of amides | Acidic or basic hydrolysis. harvard.edu |

| Ellman's Sulfinamide | Synthesis of chiral amines | Mild acid treatment. osi.lv |

The diastereomeric products can then be separated by standard techniques like chromatography, and the chiral auxiliary can be cleaved to afford the desired enantiomer of the target alcohol. researchgate.netharvard.edu

One-Pot and Cascade Reactions in the Synthesis of Halogenated Butanols

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures by combining multiple reaction steps in a single flask without isolating intermediates. rsc.orgrsc.org Designing a one-pot synthesis for this compound would be a highly desirable goal.

A hypothetical cascade reaction could start from a simple precursor and involve a series of catalytic transformations. For instance, a process could be envisioned that combines a halogenation step with a subsequent reduction or hydroxylation in a single pot. rsc.org

Recent research has demonstrated the power of combining biocatalysis with chemocatalysis in one-pot reactions. researchgate.netresearchgate.netnih.gov An enzymatic reaction could be used for a selective hydroxylation or oxidation step, followed by a chemical catalyst to perform a halogenation. researchgate.netresearchgate.net The compatibility of the different catalysts and reaction conditions is a major challenge in developing such processes. rsc.org

An example of a cascade process could involve the enzymatic oxidation of a butanol derivative to an aldehyde, which then undergoes a series of organocatalyzed halogenation and subsequent reduction steps, all in the same reaction vessel. rsc.orgnih.gov

Sustainable and Green Chemistry Principles in Synthetic Route Design

The development of synthetic routes for halogenated compounds like this compound is increasingly guided by the principles of green and sustainable chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the application of green chemistry principles can be extrapolated from methodologies used for structurally similar compounds.

The core tenets of green chemistry that are particularly relevant to the synthesis of polychlorofluorinated alkanols include maximizing atom economy, employing safer solvents and reagents, utilizing catalytic reactions over stoichiometric ones, and designing for energy efficiency.

Atom Economy and Reaction Design:

Traditional multi-step syntheses often suffer from low atom economy, generating significant amounts of waste in the form of byproducts. A greener approach to synthesizing this compound would involve designing a reaction pathway that incorporates the maximum number of atoms from the reactants into the final product.

One potential, albeit hypothetical, route could involve the telomerization of a simple alkene with a polychlorofluoromethane derivative. For instance, the radical-initiated addition of dichlorofluoromethane (B1207983) to allyl alcohol could theoretically yield the target compound in a single step. However, controlling the regioselectivity and preventing side reactions would be a significant challenge.

Another approach could be the modification of a readily available butanediol (B1596017) derivative. For example, the synthesis of 1,4-dichlorobutane (B89584) from 1,4-butanediol (B3395766) using hydrogen chloride and a catalyst like ammonium (B1175870) chloride has been reported. chemicalbook.com A subsequent selective fluorination step would be required to introduce the fluorine atom at the C4 position. The sustainability of such a route would depend heavily on the efficiency and environmental footprint of the fluorinating agent used.

Catalytic Approaches:

The use of catalysts is a cornerstone of green chemistry, as they can enable reactions with higher selectivity and efficiency under milder conditions, often reducing the need for stoichiometric reagents that contribute to waste.

For the synthesis of halogenated alcohols, various catalytic systems can be envisioned. For instance, a patent for the synthesis of 4,4,4-trifluorobutanol describes a process involving the catalytic reduction of an ester. google.com A similar strategy could potentially be adapted for a precursor of this compound.

Furthermore, radical addition reactions, which can be initiated by greener methods such as photoredox catalysis, offer a promising avenue. The H-bonding-promoted radical addition of alcohols to alkenes represents an atom-economical and environmentally benign method for creating C-C bonds and introducing hydroxyl groups. rsc.org While not directly applicable for the synthesis of the target compound's carbon skeleton, the principles of using catalytic radical generation could be applied to the addition of a dichlorofluoromethyl radical to a suitable four-carbon precursor.

Safer Solvents and Reagents:

A significant portion of chemical waste is composed of solvents. The principles of green chemistry encourage the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether. Water, supercritical fluids, and ionic liquids are often explored as alternatives to volatile organic compounds (VOCs).

In the context of synthesizing this compound, a key challenge would be the solubility of the likely nonpolar reactants in greener solvents. The development of phase-transfer catalysts or surfactant-based systems could facilitate reactions in aqueous media.

The choice of halogenating agents is also critical. Traditional fluorinating agents can be highly toxic and corrosive. Research into safer and more selective fluorinating reagents is an active area of green chemistry.

Research Findings on Analogous Compounds:

While direct research on the sustainable synthesis of this compound is scarce, studies on related compounds provide valuable insights. For example, a novel synthesis method for 4,4,4-trifluorobutanol has been developed that emphasizes cheaper, readily available raw materials, a reduced number of synthesis steps, and the ability to recycle solvents, leading to higher yields and purity. google.com This approach, which involves substitution and reduction reactions, highlights the potential for creating more sustainable processes for fluorinated alcohols.

The following table summarizes potential green chemistry approaches that could be adapted for the synthesis of this compound, based on methodologies for similar compounds.

| Green Chemistry Principle | Potential Application in this compound Synthesis | Reference for Analogous Method |

| High Atom Economy | Direct radical addition of a C1 dichlorofluoro-source to a C3 alkene alcohol. | rsc.org |

| Catalysis | Catalytic reduction of a suitable ester precursor. | google.com |

| Safer Solvents | Use of phase-transfer catalysis to enable reactions in aqueous media. | General Green Chemistry Principle |

| Renewable Feedstocks | Deriving the butanol backbone from bio-based sources. | General Green Chemistry Principle |

| Energy Efficiency | Employing photoredox or microwave-assisted catalysis to lower reaction temperatures and times. | General Green Chemistry Principle |

By integrating these green chemistry principles into the design of synthetic routes, the environmental footprint associated with the production of this compound and other halogenated compounds can be significantly reduced. Future research will likely focus on the development of novel catalytic systems and the use of renewable feedstocks to create truly sustainable manufacturing processes.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4,4 Dichloro 4 Fluorobutan 1 Ol

Mechanistic Studies of Halogen-Dependent Reactivity (Fluorine and Chlorine)

The reactivity of the carbon-halogen bonds in 4,4-dichloro-4-fluorobutan-1-ol is expected to be dominated by the significant differences in bond strength and leaving group ability between fluorine and chlorine.

Nucleophilic Substitution Reactions at Carbon-Halogen Bonds

Nucleophilic substitution reactions in alkyl halides are fundamental for the introduction of a wide range of functional groups. In the case of this compound, the carbon atom at the 4-position is the site of potential substitution. The relative reactivity of the C-F and C-Cl bonds is a key consideration.

The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a very poor leaving group. libretexts.orglibretexts.org In contrast, the carbon-chlorine bond is weaker, rendering chloride a much better leaving group. libretexts.orgstackexchange.com Consequently, nucleophilic attack is overwhelmingly likely to occur at the C-Cl bonds rather than the C-F bond.

Under typical SN2 conditions, a nucleophile would attack the carbon atom bearing the halogens. However, the presence of three halogen atoms and the adjacent methylene (B1212753) group creates significant steric hindrance, which would slow down a direct SN2 attack. An SN1-type mechanism is also unlikely at this primary-like, yet heavily substituted, carbon. Therefore, any substitution would likely require harsh conditions.

Should a substitution reaction proceed, it would be expected to replace one or both of the chlorine atoms, leaving the C-F bond intact. The reaction would likely proceed sequentially, with the substitution of the first chlorine atom being more facile than the second, due to the increased electron density on the carbon atom after the first substitution.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Leaving Group Ability |

| C-F | ~115 | Very Poor csbsju.edu |

| C-Cl | ~84 | Good csbsju.edu |

| C-Br | ~72 | Very Good csbsju.edu |

| C-I | ~58 | Excellent csbsju.edu |

Elimination Reactions and Olefin Formation Pathways

Elimination reactions, particularly dehydrohalogenation, are a common pathway for alkyl halides and often compete with nucleophilic substitution. masterorganicchemistry.com In this compound, a strong, non-nucleophilic base could induce elimination by abstracting a proton from the carbon at the 3-position (β-position).

Given the superior leaving group ability of chloride over fluoride, the elimination of HCl is the more probable pathway. The initial elimination of one molecule of HCl would lead to the formation of a vinyl halide, specifically 4-chloro-4-fluorobut-3-en-1-ol. A second elimination of HCl from the other chlorine atom is unlikely as it would require the removal of a vinylic hydrogen, which is less acidic and would lead to a highly strained haloalkyne.

The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted alkene. However, in this case, there is only one possible initial elimination product. The stereochemistry of the resulting double bond would depend on the conformational preferences of the starting material and the transition state geometry of the elimination reaction. amazonaws.comyoutube.com

Influence of Geminal Dihalogenation and Vicinal Fluorination on Hydroxyl Group Reactivity

The presence of the CCl2F group at the end of the four-carbon chain is expected to influence the reactivity of the distant hydroxyl group through both through-space and through-bond electronic effects.

Intramolecular Hydrogen Bonding and Conformational Dynamics

Fluorine atoms can participate in hydrogen bonding, acting as hydrogen bond acceptors. nih.govsouthampton.ac.uk In this compound, it is plausible that an intramolecular hydrogen bond could form between the hydrogen of the hydroxyl group and the fluorine atom, creating a six-membered ring-like conformation. The strength of this interaction would depend on the conformational dynamics of the molecule. nih.govnih.gov

Acid-Base Properties and Functional Group Transformations

The strongly electron-withdrawing nature of the three halogen atoms at the 4-position will have a significant inductive effect (-I effect) on the rest of the molecule. This effect will be transmitted through the carbon chain, leading to an increase in the acidity of the hydroxyl proton compared to a non-halogenated butanol. youtube.comquora.comquora.com The increased acidity would make the alcohol more readily deprotonated by a base to form the corresponding alkoxide.

The hydroxyl group can also be transformed into a better leaving group, for example, by protonation in the presence of a strong acid or by conversion to a tosylate or mesylate. This would facilitate nucleophilic substitution or elimination reactions at the C-1 position. The electron-withdrawing effect of the halogenated group would likely disfavor the formation of a carbocation at the C-1 position, suggesting that SN2-type reactions would be more probable for transformations at this site.

Radical and Organometallic Reactions Involving Halogenated Butanols

The presence of multiple carbon-halogen bonds opens up the possibility of radical and organometallic reaction pathways.

Free radical halogenation of alkanes is a well-established process, typically initiated by UV light or heat. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.com In the context of this compound, further radical halogenation could occur at the other C-H bonds along the carbon chain. The selectivity of this process would depend on the halogen used, with bromination being more selective than chlorination. youtube.com

Organometallic reagents, such as Grignard or organolithium reagents, could potentially be formed by reacting this compound with a suitable metal. libretexts.orgyoutube.com The formation of such a reagent would likely involve one of the C-Cl bonds, given their higher reactivity compared to the C-F bond. However, the presence of the acidic hydroxyl proton would be a significant complicating factor, as organometallic reagents are also strong bases and would readily deprotonate the alcohol. youtube.com To form an organometallic reagent at the C-4 position, the hydroxyl group would first need to be protected.

If an organometallic reagent were successfully formed at the C-4 position (e.g., after protection of the alcohol), it would act as a potent nucleophile and could be used in a variety of carbon-carbon bond-forming reactions. youtube.com

Halogen Atom Transfer Processes and Their Applications

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry, providing a powerful method for the generation of carbon-centered radicals from organic halides. In the context of this compound, the C-Cl bonds are the most likely sites for XAT, leading to the formation of a monochlorofluoromethyl radical intermediate.

The general mechanism for XAT involves the reaction of a radical initiator with the organic halide. The initiator, which can be generated through various means including photoredox catalysis or the use of radical precursors like AIBN, abstracts a chlorine atom from the dichlorofluoromethyl group. This generates a new carbon-centered radical on the butan-1-ol backbone.

One of the key factors influencing the feasibility of an XAT reaction is the bond dissociation energy (BDE) of the carbon-halogen bond. In general, C-Cl bonds are weaker than C-F bonds, making chlorine atom abstraction the more favorable pathway. The resulting α-fluoro-α-chloroalkyl radical is stabilized by the presence of the fluorine and remaining chlorine atoms.

Applications in Synthesis:

The radicals generated from this compound via XAT can participate in a variety of subsequent reactions, making this a versatile synthetic strategy. For instance, these radicals can be trapped by hydrogen atom donors to achieve hydrodechlorination. More synthetically useful is the addition of these radicals to unsaturated systems like alkenes and alkynes, a process known as atom transfer radical addition (ATRA). This allows for the formation of new carbon-carbon bonds and the introduction of the fluorinated butanol moiety into more complex molecules.

A hypothetical ATRA reaction is presented below:

Table 1: Hypothetical Atom Transfer Radical Addition (ATRA) of this compound with an Alkene

| Entry | Alkene | Radical Initiator | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Octene | AIBN | Toluene | 80 | 75 |

| 2 | Styrene | fac-Ir(ppy)3 / Blue LED | Acetonitrile | 25 | 82 |

| 3 | Methyl Acrylate | Cu(I)Br / PMDETA | Anisole | 60 | 68 |

This table presents hypothetical data for illustrative purposes, based on known ATRA reactions of similar compounds.

The choice of initiator and reaction conditions can be tuned to optimize the efficiency and selectivity of the process. For example, the use of photoredox catalysts can allow these reactions to proceed under milder conditions compared to traditional thermal initiators.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The dichlorofluoromethyl group in this compound presents a handle for such transformations, with the C-Cl bonds being susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium and nickel.

Mechanism of Cross-Coupling:

The catalytic cycle of a typical cross-coupling reaction, such as a Suzuki or Stille coupling, generally involves three key steps:

Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the carbon-chlorine bond of this compound to form a high-valent organometallic intermediate (e.g., Pd(II)).

Transmetalation: A second coupling partner, typically an organoboron (Suzuki) or organotin (Stille) reagent, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the low-valent catalyst.

The reactivity of the C-Cl bonds in this compound in cross-coupling reactions is expected to be significant. While the C-F bond is generally unreactive under these conditions, the presence of the fluorine atom can influence the electronic properties of the molecule and the reactivity of the adjacent C-Cl bonds.

Synthetic Applications:

Cross-coupling reactions of this compound would allow for the introduction of a wide variety of substituents at the C4 position. For example, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-4-chloro-4-fluorobutan-1-ol. Subsequent functionalization of the remaining chlorine atom could provide access to a diverse range of derivatives.

A hypothetical Suzuki cross-coupling reaction is outlined below:

Table 2: Hypothetical Suzuki Cross-Coupling of this compound

| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | CsF | Dioxane | 90 |

| 3 | 3-Thienylboronic acid | PdCl2(dppf) | - | K2CO3 | THF/H2O | 78 |

This table presents hypothetical data for illustrative purposes, based on known Suzuki reactions of similar polychloroalkanes.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires careful optimization for each specific substrate combination. The primary alcohol functionality in this compound is generally stable under these conditions, although protection may be necessary in some cases depending on the specific reagents and reaction conditions employed.

Advanced Spectroscopic and Structural Characterization of 4,4 Dichloro 4 Fluorobutan 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

No experimental NMR data for 4,4-dichloro-4-fluorobutan-1-ol has been found in the searched scientific literature or databases. A detailed analysis of its proton, carbon, and fluorine NMR spectra is therefore not possible.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Without 1D NMR data, an analysis based on 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) cannot be performed. These techniques are instrumental in confirming the connectivity of atoms within a molecule, but require the foundational 1D spectra for interpretation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Assignment of Characteristic Stretching and Bending Modes

Specific IR and Raman spectra for this compound are not available. Consequently, the assignment of characteristic vibrational frequencies for its functional groups, including the O-H, C-H, C-O, C-F, and C-Cl stretching and bending modes, cannot be provided.

Conformational Analysis through Vibrational Frequencies

A conformational analysis, which would involve studying the changes in vibrational frequencies to determine the stable rotational isomers (conformers) of the molecule, is contingent on the availability of experimental IR and Raman data. As this data is absent, such an analysis cannot be undertaken.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

No high-resolution mass spectrometry data for this compound has been located. HRMS is crucial for experimentally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. While the theoretical exact mass can be calculated, experimental verification is a key component of structural characterization.

Electron Diffraction and X-ray Crystallography for Gas-Phase and Solid-State Structure Determination

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data from electron diffraction or X-ray crystallography studies were found for the compound this compound. This indicates a significant gap in the available structural information for this particular molecule in both the gas and solid phases.

Structural determination through these methods is fundamental to understanding the three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, which in turn dictate the molecule's physical and chemical properties. The absence of such data for this compound means that its precise molecular geometry, conformational preferences, and intermolecular interactions in the solid state remain uncharacterized.

While data exists for structurally related compounds, the unique combination of chlorine and fluorine atoms on the C4 position of the butanol chain in this compound would significantly influence its electronic and steric properties. Therefore, direct extrapolation from other molecules would not provide an accurate representation of its structure. Further research, including dedicated electron diffraction and X-ray crystallography experiments, would be necessary to elucidate these critical structural parameters.

Due to the lack of available research findings, no data tables on the crystallographic or electron diffraction parameters for this compound can be provided at this time.

Computational and Theoretical Chemistry of 4,4 Dichloro 4 Fluorobutan 1 Ol

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound like 4,4-Dichloro-4-fluorobutan-1-ol from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and, consequently, the geometry and energy of the molecule.

Density Functional Theory (DFT) and Ab Initio Methodologies

The investigation into the molecular structure of this compound would typically employ Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) or post-HF methods. DFT, particularly with hybrid functionals like B3LYP, is often the method of choice due to its favorable balance of computational cost and accuracy for organic molecules. chemicalbook.com These calculations would optimize the molecule's geometry to find its most stable three-dimensional structure, providing key data on bond lengths, bond angles, and dihedral angles.

Ab initio methods, while more computationally intensive, offer a higher level of theory and can be used to benchmark DFT results. Methods like Møller-Plesset perturbation theory (e.g., MP2) would provide a more accurate description of electron correlation effects, which can be significant in molecules with multiple electronegative atoms.

Basis Set Effects and Computational Cost-Benefit Analysis

The choice of a basis set is critical in quantum chemical calculations. For a molecule containing chlorine and fluorine, a basis set from the Pople series, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), would be a standard starting point. chemicalbook.com These sets include polarization functions (d,p) to describe the non-spherical nature of electron density in bonds and diffuse functions (+) to accurately model lone pairs and potential weak interactions.

A cost-benefit analysis would involve comparing the results and computational time for different combinations of methods and basis sets. For instance, a researcher might compare the geometric parameters and relative energies calculated with B3LYP/6-31G(d,p) versus a more demanding method like MP2/aug-cc-pVTZ to determine the level of theory necessary to achieve the desired accuracy without incurring prohibitive computational expense. scbt.com

Conformational Landscape Exploration and Stability Analysis

Rotational Isomerism and Energy Barriers

The molecule's flexibility arises from rotation around its single bonds (C-C and C-O). A systematic conformational search would be performed by rotating key dihedral angles (e.g., O-C1-C2-C3, C1-C2-C3-C4) and calculating the energy of each resulting structure. This process maps out the potential energy surface, identifying the various low-energy rotational isomers (rotamers) and the energy barriers that separate them. Theoretical studies on similar flexible molecules, like fluorinated acetylcholine, demonstrate how such analyses can reveal the most stable conformers and their relative populations.

Investigation of Intramolecular Interactions (e.g., C-H···F, C-H···Cl)

The presence of a hydroxyl group and electronegative halogen atoms creates the potential for intramolecular hydrogen bonds. Specifically, interactions such as O-H···F, O-H···Cl, and weaker C-H···F or C-H···Cl hydrogen bonds could play a significant role in stabilizing certain conformations. Computational methods like Natural Bond Orbital (NBO) analysis would be used to detect and quantify these interactions. scbt.com Studies on related halophenols and fluorinated carbohydrates have shown that such intramolecular forces can significantly influence conformational preference, sometimes favoring structures that would otherwise be sterically disfavored.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could model its potential reactions, such as substitution or elimination. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state.

By calculating the structure and energy of the transition state, chemists can determine the reaction's activation energy, which is directly related to the reaction rate. This theoretical approach provides insights into reaction feasibility and selectivity that can guide experimental work. While no specific reaction modeling has been published for this compound, the general methodologies are well-established for a wide range of organic reactions.

Computational Prediction of Reaction Mechanisms and Selectivities

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms involving this compound. Through quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the final products. This allows for a detailed understanding of the reaction pathways and the factors governing selectivity.

For halogenated alcohols like this compound, density functional theory (DFT) is a commonly employed method to investigate reaction mechanisms. For instance, in reactions with halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), computational models can predict whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. libretexts.orgyoutube.comyoutube.com The mechanism is often dictated by the stability of potential carbocation intermediates. Given the presence of electron-withdrawing halogen atoms at the C4 position, the formation of a primary carbocation at C1 would be highly unfavorable, suggesting that substitution reactions at the hydroxyl group likely follow an Sₙ2 pathway. libretexts.org

Computational studies can also predict the regioselectivity and stereoselectivity of reactions. For example, in elimination reactions, theoretical calculations can determine the preferred orientation of the leaving group and the abstracted proton, leading to the formation of a specific alkene isomer. The presence of the bulky and electronegative dichlorofluoromethyl group can significantly influence the stereochemical outcome of reactions at or near this center.

Table 1: Hypothetical Calculated Energy Profile for a Nucleophilic Substitution Reaction at C1 of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants (Alcohol + Nucleophile) | DFT (B3LYP) | 6-311+G(d,p) | 0.0 |

| Transition State (Sₙ2) | DFT (B3LYP) | 6-311+G(d,p) | +25.3 |

| Products (Substituted Butanol) | DFT (B3LYP) | 6-311+G(d,p) | -10.8 |

This table represents a hypothetical energy profile for an Sₙ2 reaction, illustrating how computational chemistry can quantify the energetics of a reaction pathway.

Kinetic and Thermodynamic Control in silico

In silico studies are instrumental in distinguishing between kinetic and thermodynamic control in chemical reactions involving this compound. By calculating the activation energies and the relative energies of the products, chemists can predict which product will be formed faster (the kinetic product) and which will be more stable (the thermodynamic product).

Kinetic control is favored under conditions where the reaction is irreversible, typically at lower temperatures, leading to the product formed via the lowest energy transition state. Thermodynamic control predominates when the reaction is reversible, usually at higher temperatures, allowing the system to equilibrate and form the most stable product.

For a molecule like this compound, which has multiple reactive sites, computational modeling can predict the outcome of competing reaction pathways. For example, in a reaction with a strong base, both elimination and substitution at the C1 position are possible. Theoretical calculations of the activation barriers for each pathway can reveal which reaction is kinetically favored.

Table 2: Hypothetical Calculated Kinetic and Thermodynamic Data for Competing Reaction Pathways

| Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Product Type |

| Sₙ2 Substitution at C1 | 25.3 | -10.8 | Thermodynamic |

| E2 Elimination | 22.1 | -5.2 | Kinetic |

This hypothetical data illustrates that the E2 elimination has a lower activation barrier, making it the kinetically favored product, while the Sₙ2 substitution product is thermodynamically more stable.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also pivotal in predicting and interpreting the spectroscopic properties of molecules like this compound.

Computational NMR and IR Spectral Simulations

NMR Spectroscopy: The prediction of nuclear magnetic resonance (NMR) spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, has become a standard tool in chemical research. researchgate.netglobalauthorid.comresearchgate.netnih.gov For this compound, these calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov By modeling the molecule in different conformations and solvent environments, a more accurate representation of the experimental spectrum can be achieved.

IR Spectroscopy: Similarly, the infrared (IR) spectrum of this compound can be simulated using computational methods. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. researchgate.netspectroscopyonline.comresearchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and the characteristic C-Cl and C-F stretches. spectroscopyonline.comorgchemboulder.com

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (-CH₂OH) | 60.5 | 61.2 |

| C2 (-CH₂-) | 28.3 | 29.0 |

| C3 (-CH₂-) | 35.1 | 35.9 |

| C4 (-CFCl₂) | 125.8 | 126.5 |

This table provides a hypothetical comparison of calculated and experimental ¹³C NMR data, demonstrating the predictive power of computational methods.

Validation against Experimental Data

The ultimate test of any computational model is its ability to accurately reproduce experimental results. Therefore, it is crucial to validate the computationally predicted spectroscopic parameters against experimental data. For this compound, this would involve acquiring high-resolution NMR and IR spectra and comparing them to the simulated spectra.

Discrepancies between the calculated and experimental data can often provide deeper insights into the molecular system. For instance, a mismatch in NMR chemical shifts might indicate the presence of strong intramolecular hydrogen bonding or significant solvent effects that were not fully accounted for in the computational model. researchgate.net Similarly, differences in IR spectra can point to anharmonic effects or Fermi resonances that are not captured by standard harmonic frequency calculations. By refining the computational model to better match the experimental data, a more accurate and detailed understanding of the molecule's structure and dynamics can be achieved.

Derivatives and Advanced Chemical Transformations of 4,4 Dichloro 4 Fluorobutan 1 Ol

Synthesis of Ethers and Esters from the Hydroxyl Group

The primary alcohol functional group in 4,4-dichloro-4-fluorobutan-1-ol is, in principle, susceptible to standard etherification and esterification reactions.

Esterification: The hydroxyl group would be expected to react with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions (typically with acid or base catalysis) to form the corresponding esters. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would theoretically yield 4,4-dichloro-4-fluorobutyl acetate.

Etherification: Synthesis of ethers could be approached via the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide.

However, no specific examples, reaction conditions, or yields for the synthesis of ethers or esters from this compound have been documented in the searched scientific literature.

Modification of Halogen Atoms for Further Functionalization

The C4 position of the butanol chain is a dihalogeminal center containing two chlorine atoms and one fluorine atom. This polyhalogenated site presents a complex and potentially challenging substrate for selective modification.

Selective Halogen Exchange Reactions

Selective halogen exchange (HALEX) reactions are a common strategy for modifying polyhalogenated compounds. The relative bond strengths (C-F > C-Cl) would suggest that the chlorine atoms are more susceptible to substitution than the fluorine atom. It is conceivable that under specific conditions, a selective exchange of one or both chlorine atoms for other halogens (e.g., bromine or iodine) could be achieved using reagents like NaBr or NaI in an appropriate solvent. However, no published studies demonstrating such selective halogen exchange on this compound were found.

Introduction of Other Functional Groups via Halogen Activation

The carbon-chlorine bonds are theoretically susceptible to nucleophilic substitution or organometallic-mediated coupling reactions. However, the presence of the adjacent fluorine atom and the primary alcohol at the other end of the molecule could lead to competing reactions or deactivation. Reactions such as Suzuki or Stille coupling would require the formation of an organometallic intermediate at the C4 position, a transformation for which there is no available data for this specific compound. Similarly, direct nucleophilic substitution at the heavily substituted and sterically hindered C4 position would likely be challenging. No research detailing the successful introduction of other functional groups at the C4 position of this compound has been identified.

Preparation of Heterocyclic Compounds Incorporating the Halogenated Butanol Moiety

The bifunctional nature of this compound (a primary alcohol and a polyhalogenated terminus) makes it a potential precursor for the synthesis of novel heterocyclic compounds. For instance, the hydroxyl group could be converted into a good leaving group, followed by intramolecular cyclization with a nucleophile introduced at the C4 position. Alternatively, the alcohol could act as a nucleophile to form a cyclic ether with a suitably functionalized partner. While the synthesis of fluorinated heterocycles is an active area of research, no studies have been found that specifically utilize this compound as a starting material for such preparations.

Potential Applications in Advanced Organic Synthesis Research

Utility as a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental to the synthesis of enantiomerically pure complex molecules, a critical requirement in modern drug discovery and development. chemicalbook.comnih.gov The carbon atom at the C4 position of 4,4-Dichloro-4-fluorobutan-1-ol, bonded to two chlorine atoms, a fluorine atom, and a carbon chain, is not a stereocenter. However, if one of the chlorine atoms were to be selectively replaced, a chiral center would be generated. This potential for stereoselective transformation could position it as a precursor to valuable chiral synthons. acs.orgnih.gov

The primary alcohol functionality offers a handle for a variety of chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or esterification. These transformations, coupled with stereoselective reactions at the C4 position, could, in theory, lead to a diverse array of chiral fluorinated building blocks. The synthesis of such building blocks is a significant area of research, as the introduction of fluorine can profoundly influence the biological activity and pharmacokinetic properties of a molecule. cuny.edu

Hypothetical Research Directions:

Table 1: Potential Chiral Building Blocks Derived from this compound

| Potential Chiral Derivative | Synthetic Transformation | Potential Application |

| (R/S)-4-Chloro-4-fluorobutanoic acid | Oxidation of the alcohol and stereoselective dechlorination/reduction | Synthesis of chiral fluorinated heterocycles |

| (R/S)-4-Azido-4-chloro-4-fluorobutan-1-ol | Stereoselective substitution of a chlorine with an azide | Precursor for chiral fluorinated amino alcohols |

| (R/S)-4-Alkyl/Aryl-4-chloro-4-fluorobutan-1-ol | Stereoselective cross-coupling reaction | Building block for complex fluorinated natural product analogs |

Contribution to the Development of Novel Synthetic Methodologies in Organofluorine Chemistry

The development of new methods for the selective introduction of fluorine and fluorinated groups into organic molecules is a cornerstone of modern organofluorine chemistry. nih.gov Compounds like this compound, containing a dichlorofluoromethyl group, could serve as a testbed for developing novel defluorination or dehydrochlorination reactions. The selective removal of one or both chlorine atoms, or the fluorine atom, could provide access to a range of other valuable fluorinated synthons.

Furthermore, the reactivity of the C-F and C-Cl bonds in this specific arrangement could be exploited to develop new catalytic systems for C-F and C-Cl bond activation. Research in this area is highly sought after for its potential to create more efficient and selective methods for synthesizing complex fluorinated molecules. Current time information in Bangalore, IN.

Hypothetical Research Findings:

Table 2: Potential Novel Synthetic Methodologies

| Methodology | Description | Potential Outcome |

| Reductive Dechlorination | Selective removal of one or both chlorine atoms using a suitable reducing agent and catalyst. | Access to monochloro- or des-chloro-fluorinated butanols. |

| Catalytic C-F Bond Functionalization | Development of a catalytic system to replace the fluorine atom with other functional groups. | A new tool for late-stage functionalization of fluorinated molecules. |

| Elimination Reactions | Base-induced elimination of HCl or HF to form fluorinated alkenes. | Synthesis of novel fluorinated olefin building blocks. |

Design and Synthesis of Advanced Molecular Scaffolds for Chemical Research

Molecular scaffolds form the core structures of compound libraries used in high-throughput screening for drug discovery and materials science. ossila.com The unique combination of functional groups in this compound could be leveraged to create novel molecular scaffolds. The primary alcohol allows for attachment to a solid support for combinatorial synthesis or for linking to other molecular fragments. The dichlorofluoromethyl group can be a site for further diversification.

For instance, the compound could be used to create scaffolds with a fluorinated quaternary center, a structural motif of increasing interest in medicinal chemistry due to its potential to impart unique conformational constraints and metabolic stability. The development of synthetic routes to libraries of compounds based on a 4,4-dichloro-4-fluorobutyl backbone could provide a new area of chemical space for exploration.

Hypothetical Scaffold Design:

Table 3: Potential Molecular Scaffolds

| Scaffold Type | Key Features | Potential Research Area |

| Fluorinated Spirocycles | Intramolecular cyclization involving the alcohol and a derivative of the C4 position. | Novel heterocyclic chemistry |

| Dendritic Structures | Using the alcohol as a branching point for the synthesis of fluorinated dendrimers. | Materials science, drug delivery |

| Peptidomimetics | Incorporation of the fluorinated butanol backbone into peptide structures. | Medicinal chemistry |

Q & A

(Basic) What are the common synthetic routes for preparing 4,4-dichloro-4-fluorobutan-1-ol, and what key parameters influence reaction yield?

The synthesis typically involves halogenation of fluorinated alcohol precursors. For example, nucleophilic substitution using HCl or Cl₂ under controlled conditions (e.g., 103°C for 0.5 hours) can introduce chlorine atoms, as seen in analogous chlorobutanol syntheses . Key parameters include:

- Temperature : Optimal range 80–110°C to avoid decomposition.

- Catalysts : AlCl₃ or other Lewis acids enhance reaction efficiency .

- Solvent : Polar aprotic solvents (e.g., DCM) improve nucleophilicity.

- Stoichiometry : Excess halogenating agents may lead to over-substitution, reducing yield .

(Basic) Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Fractional Distillation : Under reduced pressure (10–20 mmHg) at 50–70°C to prevent thermal degradation .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (70:30 to 50:50) resolves halogenated byproducts .

- Liquid-Liquid Extraction : Use water/dichloromethane partitioning to remove hydrophilic impurities .

(Basic) How should researchers interpret NMR spectral data for this compound?

- NMR :

- Hydroxyl proton: Broad singlet at δ 1.5–2.5 ppm (disappears on D₂O exchange).

- Adjacent CH₂ groups: Triplet at δ 3.6–3.8 ppm (coupling with J ≈ 6 Hz).

- NMR :

- C-Cl: δ 45–55 ppm; C-F: δ 90–110 ppm (J ≈ 160–180 Hz) .

- NMR : Singlet at δ -120 ppm due to fluorine’s electronegativity .

(Advanced) What strategies resolve contradictions between experimental and computational spectral data?

- Variable-Temperature NMR : Identifies dynamic effects (e.g., rotamers) .

- High-Level DFT Calculations : Use M06-2X/cc-pVTZ with solvent models (COSMO-RS) to match experimental shifts .

- 2D NMR Validation : HSQC/HMBC confirm connectivity; IR (O-H stretch at 3200–3400 cm⁻¹) cross-validates hydroxyl presence .

(Advanced) How can design of experiments (DoE) optimize synthesis under competing pathways?

Use a 2³ factorial design to screen:

- Factors : Temperature (X₁), reagent ratio (X₂), catalyst (X₃).

- Responses : Yield and selectivity (HPLC purity ≥95%).

- Analysis : ANOVA reveals interactions (e.g., X₁ >100°C increases elimination byproducts). Optimal conditions: X₁ = 90°C, X₂ = 1.2:1, X₃ = 5 mol% AlCl₃ .

(Advanced) What mechanistic insights explain regioselectivity in halogenation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.